2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide
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Overview
Description
The compound “2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide” is a complex organic molecule. It contains an ethoxy group (an ether functional group), a propyl group (an alkyl chain), a tetrahydroquinoline group (a nitrogen-containing heterocyclic compound), and an acetamide group (a carboxamide functional group) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials available and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (the tetrahydroquinoline). The exact structure would need to be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the ether group might be susceptible to acid-catalyzed cleavage, while the amide group might participate in nucleophilic acyl substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar amide and ether groups, while its melting and boiling points would depend on the size and shape of the molecule .Scientific Research Applications
Antibiotic Properties and Biological Activity
Tetrahydroquinoline derivatives, such as those identified in cultures of Janibacter limosus, have shown significant biological activity against bacteria and fungi. A study by Asolkar et al. (2004) highlighted the discovery of a tetrahydroquinoline antibiotic termed "helquinoline," showcasing the potential of such compounds in developing new antibacterial and antifungal agents [Asolkar et al., 2004].
Structural and Fluorescence Properties
Karmakar et al. (2007) investigated the structural aspects and fluorescence properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides. Their research indicated that certain isoquinoline derivatives exhibit enhanced fluorescence upon forming host–guest complexes, providing insights into the potential use of such compounds in fluorescence-based applications [Karmakar et al., 2007].
Synthesis and Pharmacological Potential
Bhambi et al. (2010) detailed the synthesis of novel phthalimidoxy substituted quinoline derivatives with potential biological activities. Their work emphasizes the diverse pharmacological applications that can be explored with structurally complex quinoline derivatives [Bhambi et al., 2010].
Antioxidant Applications
Ethoxyquin and its analogues have been extensively studied for their antioxidant properties, especially in the context of animal feed preservation. Blaszczyk et al. (2013) discussed the antioxidant profile of ethoxyquin, highlighting its efficiency in protecting feed against lipid peroxidation and its potential harmful effects in occupational exposures [Blaszczyk et al., 2013].
Synthesis Methods and Efficiency
New synthetic routes and methodologies for producing quinoline and isoquinoline derivatives demonstrate the chemical versatility and applicability of these compounds in various fields, including pharmaceuticals. Notably, Jiang et al. (2011) described a new route for preparing key intermediates for selective EGFR kinase inhibitors, showing the critical role of quinoline derivatives in developing cancer therapies [Jiang et al., 2011].
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-ethoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-3-11-20-12-5-6-16-13-15(7-8-17(16)20)9-10-19-18(21)14-22-4-2/h7-8,13H,3-6,9-12,14H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFWJTBVEGQMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)COCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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